2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various methods. One common approach involves a three-step process:
Formation of a Domino Imine: This step involves the reaction of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Intramolecular Annulation: The addition of propargylamine to the obtained acetylenes results in the formation of N-propargylenaminones.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophilic reagents such as amines or electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other similar compounds, such as:
5H-Pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its diverse biological activities and its potential as a scaffold for drug discovery .
Biological Activity
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antifungal activity, cytotoxic effects on cancer cells, and potential as an antioxidant.
Chemical Structure
The compound is characterized by a bicyclic structure that includes a pyrazine moiety. Its chemical formula is C8H8N2O2, and it features two nitrogen atoms in the pyrazine ring which contribute to its bioactivity.
Antifungal Activity
Research has shown that derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione exhibit antifungal properties. A study evaluated the compound extracted from Streptomyces sp. VITPK9 and found that it demonstrated mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL against human erythrocytes. Additionally, it showed moderate cytotoxicity against RAW 264.7 cell lines with a 50% inhibitory concentration (IC50) of 500 µg/mL .
Activity | Value |
---|---|
Hemolytic Activity (EC50) | 115.5 µg/mL |
Cytotoxicity (IC50) | 500 µg/mL |
Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines. In vitro studies indicate that certain derivatives possess stronger cytotoxic activity than standard chemotherapeutics like cisplatin. For instance, compounds derived from this scaffold have been reported to induce apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231 through mechanisms involving caspase activation and modulation of apoptotic pathways .
Antioxidant Properties
The compound has also been identified as an antioxidant agent. An extract containing pyrrolo[1,2-a]pyrazine-1,4-dione exhibited strong antioxidant activity in various assays. This property is crucial for mitigating oxidative stress-related damage in cells and could have implications for therapeutic applications in diseases associated with oxidative damage .
Case Studies and Research Findings
- Antifungal Efficacy : In a study conducted on the antifungal properties of pyrrolo[1,2-a]pyrazine-1,4-dione derivatives from Streptomyces sp., the compound demonstrated potential as a treatment for fungal infections due to its moderate toxicity profile and effectiveness against various fungal strains .
- Cancer Cell Studies : A series of experiments focused on the anticancer potential of pyrazine derivatives revealed that certain compounds induced apoptosis more effectively than traditional agents like cisplatin. The mechanisms involved included increased expression of pro-apoptotic factors and inhibition of survival pathways .
- Antioxidant Activity : The antioxidative capacity was assessed through various assays that measured radical scavenging abilities. The results indicated that the compound could significantly reduce oxidative stress markers in cultured cells .
Properties
CAS No. |
61891-74-5 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h2H,1,3-4H2,(H,8,11) |
InChI Key |
SQKSYNMJFDKARV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CNC(=O)C2=C1 |
Origin of Product |
United States |
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